2-(1H-pyrazol-3-yl)-10H-phenothiazine
Overview
Description
2-(1H-Pyrazol-3-yl)phenol is an organic building block useful in chemical synthesis studies . It has the molecular formula C9H8N2O .
Synthesis Analysis
Different 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones have been synthesized by the action of pyrrolidine on substituted 3-formyl chromones .
Chemical Reactions Analysis
Pyrazoles have been synthesized by the action of hydrazine hydrate on substituted t-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones .
Physical and Chemical Properties Analysis
2-(1H-Pyrazol-3-yl)phenol has a molecular weight of 160.17 g/mol . It has a melting point of 90-94 °C .
Scientific Research Applications
Synthesis and Biological Activities
Phenothiazine derivatives, including those with 2-(1H-pyrazol-3-yl) substitutions, have been extensively studied for their potential applications in various fields of scientific research, particularly due to their biological activities. These compounds have been synthesized and evaluated for their anti-inflammatory, anticancer, antimicrobial, and antioxidant properties, among others.
Anti-inflammatory Properties : Derivatives of phenothiazine have been synthesized and screened for their anti-inflammatory activities. For instance, certain compounds in this category showed significant anti-inflammatory activity, comparable to standard drugs like phenylbutazone, highlighting their potential as therapeutic agents (Sharma, Srivastava, & Kumar, 2005).
Anticancer Evaluation : Phenothiazine derivatives have also been evaluated for their anticancer properties. Research indicates that these compounds exhibit high activity against specific cancer cell lines, such as the breast cancer cell line MCF7, suggesting their potential utility in cancer treatment (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).
Antioxidant and Pharmacological Activities : The synthesis of phenothiazine derivatives via microwave-mediated methods has been explored, with some compounds displaying significant antioxidant and pharmacological activities. This underscores their potential application in the development of new therapeutic agents (Narule, Gaidhane, & Gaidhane, 2015).
Antimicrobial Studies : Phenothiazine derivatives have also been synthesized and studied for their antimicrobial properties against various Gram-positive and Gram-negative bacteria, yeasts, and molds. These studies provide insights into the potential use of these compounds in treating infectious diseases (Marinov, Nikolova, Kostova, & Stoyanov, 2022).
Materials Science and Photonic Applications
Phenothiazine derivatives have also found applications in materials science, particularly in the development of photovoltaic, photo-physical, and dye-sensitized solar cell (DSSC) materials due to their electron donor properties.
- Structural and Photonic Properties : The synthesis and characterization of phenothiazine derivatives with potential applications in photonic devices have been explored. These compounds have been analyzed for their structural properties and potential use in various applications, including as components in organic light-emitting diodes (OLEDs) and other photonic devices (Al-Zahrani et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)-10H-phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c1-2-4-14-12(3-1)17-13-9-10(5-6-15(13)19-14)11-7-8-16-18-11/h1-9,17H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWWCIGZVBAOTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C4=CC=NN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493875 | |
Record name | 2-(1H-Pyrazol-5-yl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63285-55-2 | |
Record name | 2-(1H-Pyrazol-5-yl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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